molecular formula C10H18N4O B4657659 1-butan-2-yl-3-[(1-methyl-1H-pyrazol-4-yl)methyl]urea

1-butan-2-yl-3-[(1-methyl-1H-pyrazol-4-yl)methyl]urea

Cat. No.: B4657659
M. Wt: 210.28 g/mol
InChI Key: QLUJXQYPMHYOAN-UHFFFAOYSA-N
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Description

1-butan-2-yl-3-[(1-methyl-1H-pyrazol-4-yl)methyl]urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a pyrazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms

Preparation Methods

The synthesis of 1-butan-2-yl-3-[(1-methyl-1H-pyrazol-4-yl)methyl]urea can be achieved through several synthetic routes. One common method involves the reaction of 1-methyl-1H-pyrazole-4-carboxylic acid with butylamine to form the corresponding amide. This amide is then treated with a suitable reagent, such as phosgene or triphosgene, to form the urea derivative. The reaction conditions typically involve the use of an organic solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the reaction .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and reaction time, can further improve the production of this compound .

Chemical Reactions Analysis

1-butan-2-yl-3-[(1-methyl-1H-pyrazol-4-yl)methyl]urea can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the pyrazole ring. Common reagents used in these reactions include halogens, alkylating agents, and acylating agents.

Scientific Research Applications

1-butan-2-yl-3-[(1-methyl-1H-pyrazol-4-yl)methyl]urea has several scientific research applications across various fields:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: In biological research, the compound is used to study the effects of pyrazole derivatives on biological systems.

    Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-butan-2-yl-3-[(1-methyl-1H-pyrazol-4-yl)methyl]urea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pyrazole ring in the compound’s structure is known to interact with certain proteins, influencing their function and signaling pathways . Additionally, the urea moiety can form hydrogen bonds with biological molecules, further contributing to its mechanism of action .

Comparison with Similar Compounds

1-butan-2-yl-3-[(1-methyl-1H-pyrazol-4-yl)methyl]urea can be compared with other similar compounds, such as:

    1-methyl-1H-pyrazole-4-carboxamide: This compound has a similar pyrazole ring but lacks the butyl group and urea moiety.

    1-butyl-3-[(1-methyl-1H-pyrazol-4-yl)methyl]urea: This compound is structurally similar but has a different substitution pattern.

    1-methyl-1H-pyrazole-4-ylmethylurea: This compound lacks the butyl group and may have different solubility and stability properties.

Properties

IUPAC Name

1-butan-2-yl-3-[(1-methylpyrazol-4-yl)methyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4O/c1-4-8(2)13-10(15)11-5-9-6-12-14(3)7-9/h6-8H,4-5H2,1-3H3,(H2,11,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLUJXQYPMHYOAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)NCC1=CN(N=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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